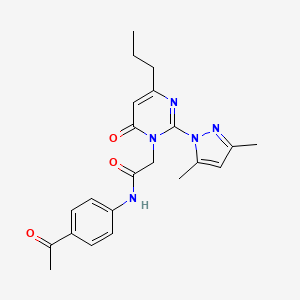

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety and a propyl chain. The acetamide group is linked to a 4-acetylphenyl ring, which may serve as a key pharmacophore. Its crystallographic properties, including hydrogen bonding patterns, have likely been analyzed using tools like the SHELX system , which is widely employed for small-molecule refinement.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-5-6-19-12-21(30)26(22(24-19)27-15(3)11-14(2)25-27)13-20(29)23-18-9-7-17(8-10-18)16(4)28/h7-12H,5-6,13H2,1-4H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKVVHYXJCTTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, propylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets and potential as a biochemical probe.

Medicine: Investigating its pharmacological properties and potential therapeutic uses.

Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidinone core and acetamide linkage are common motifs in medicinal chemistry. Key structural variations among analogues include:

- Pyrimidinone substituents: The 3,5-dimethylpyrazol-1-yl group and propyl chain distinguish it from compounds with smaller alkyl groups (e.g., methyl or ethyl) or alternative heterocycles (e.g., imidazole or triazole).

- Acetamide group : The 4-acetylphenyl group contrasts with derivatives bearing nitro, hydroxyl, or unsubstituted phenyl groups.

Table 1: Structural and Hypothetical Physicochemical Comparisons

*Hypothetical data for illustrative purposes; actual values require experimental validation.

Hydrogen Bonding and Crystallographic Behavior

The 4-acetylphenyl group may participate in hydrogen-bonding networks, as described in Etter’s graph set analysis . The propyl chain likely increases lipophilicity (logP ~3.2) relative to methyl or ethyl analogues, impacting solubility and bioavailability.

Pharmacological Implications

- Pyrazole vs. Imidazole : The 3,5-dimethylpyrazole in the target compound may provide steric hindrance, reducing off-target effects compared to imidazole-containing analogues (e.g., Analogue B).

- Propyl Chain : The longer alkyl chain could enhance binding to hydrophobic pockets in target proteins, improving potency over methyl-substituted derivatives (e.g., Analogue A).

Research Findings and Methodological Considerations

- Crystallography : The SHELX system would enable precise determination of the target compound’s crystal structure, revealing intermolecular interactions critical for stability.

- SAR Studies : Systematic variations in substituents (e.g., pyrazole methylation, alkyl chain length) are essential for optimizing activity and selectivity, as seen in analogues from pharmacopeial reports .

Biological Activity

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, alongside relevant research findings and data.

Structural Overview

The compound features a unique structure comprising an acetylphenyl group linked to a pyrimidine derivative that incorporates a pyrazole moiety. This structural complexity suggests diverse biological interactions, potentially modulating enzyme activity or receptor function. The molecular formula is with a molecular weight of approximately 440.48 g/mol .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . The mechanism is hypothesized to involve interference with bacterial cell wall synthesis or disruption of membrane integrity. However, specific data on the spectrum of activity against various pathogens remains limited.

Anticancer Activity

Research has also pointed towards anticancer properties of this compound. In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, although detailed pathways and molecular targets are still under investigation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related compounds demonstrated that modifications in the pyrazole and pyrimidine rings could enhance activity against Gram-positive and Gram-negative bacteria. While specific data on this compound were not available, trends suggest a promising profile for similar structures.

Study 2: Anticancer Mechanisms

In another investigation focusing on anticancer mechanisms, compounds with similar structural motifs were found to activate apoptotic pathways in human cancer cell lines. These findings suggest that this compound may exhibit comparable effects, warranting further exploration into its therapeutic potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.